2-hydroxy-N'-(3-methoxybenzylidene)-2-phenylacetohydrazide
Description
The compound “2-hydroxy-N’-(3-methoxybenzylidene)-2-phenylacetohydrazide” is a type of aroylhydrazone . Aroylhydrazones are polydentate organic ligands that form metal complexes of various compositions and structures .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-hydroxy-3-methoxy benzaldehyde with 4-amino-acetophenone oxime . The solution of 2-hydroxy-3-methoxy benzaldehyde was slowly added to the solution of 4-amino-acetophenone oxime in ethanol. The solution was stirred at 328 K for 15 hours, then cooled to room temperature and filtered .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . The crystal structure of these compounds is monoclinic, with a space group of P 2 1 / c .Chemical Reactions Analysis
Aroylhydrazones of aromatic aldehydes can form metal complexes of various compositions and structures depending on the synthesis conditions and nature of the metal . They also manifest catalytic activity, for example, in the oxidative functionalization of inert alkanes to more valuable organic products .Future Directions
The future directions for research on “2-hydroxy-N’-(3-methoxybenzylidene)-2-phenylacetohydrazide” and similar compounds could include the synthesis of new metal complexes of these ligands aimed at manufacturing practically important materials based on these complexes . Further studies could also focus on understanding the magnetic properties in these exchange clusters .
properties
IUPAC Name |
2-hydroxy-N-[(E)-(3-methoxyphenyl)methylideneamino]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-9-5-6-12(10-14)11-17-18-16(20)15(19)13-7-3-2-4-8-13/h2-11,15,19H,1H3,(H,18,20)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVUNPXWGQINIP-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(E)-(3-methoxyphenyl)methylideneamino]-2-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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